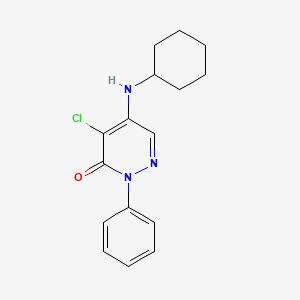![molecular formula C9H14ClF2N B3012781 2,2-Difluoro-8-azadispiro[3.1.36.14]decane;hydrochloride CAS No. 2416231-69-9](/img/structure/B3012781.png)
2,2-Difluoro-8-azadispiro[3.1.36.14]decane;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-8-azadispiro[3.1.36.14]decane;hydrochloride is a synthetic compound with the molecular formula C9H14ClF2N and a molecular weight of 209.66. This compound is characterized by its unique spirocyclic structure, which includes two fluorine atoms and a nitrogen atom within the ring system. It is commonly used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-8-azadispiro[3.1.36.14]decane;hydrochloride typically involves the reaction of appropriate spirocyclic precursors with fluorinating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out at temperatures ranging from -20°C to room temperature. The final product is usually purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity. The compound is then isolated and purified using industrial-scale chromatography or crystallization methods .
化学反応の分析
Types of Reactions
2,2-Difluoro-8-azadispiro[3.1.36.14]decane;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of difluoro-azadispirodecane derivatives with oxidized functional groups.
Reduction: Formation of reduced spirocyclic compounds with hydrogenated functional groups.
Substitution: Formation of spirocyclic compounds with substituted functional groups such as methoxy or amino groups.
科学的研究の応用
2,2-Difluoro-8-azadispiro[3.1.36.14]decane;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or antiviral agent.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
作用機序
The mechanism of action of 2,2-Difluoro-8-azadispiro[3.1.36.14]decane;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spirocyclic structure allows it to bind to these targets with high affinity, potentially inhibiting their activity or modulating their function. The pathways involved in its mechanism of action may include the inhibition of enzyme activity or the modulation of receptor signaling pathways .
類似化合物との比較
Similar Compounds
2,2-Difluoro-8-azaspiro[4.5]decane;hydrochloride: A similar compound with a slightly different spirocyclic structure and similar chemical properties.
8-Azaspiro[4.5]decane, 2,2-difluoro-, hydrochloride (11): Another related compound with comparable molecular weight and chemical behavior.
Uniqueness
2,2-Difluoro-8-azadispiro[3.1.36.14]decane;hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications, particularly in the development of new materials and pharmaceuticals.
特性
IUPAC Name |
2,2-difluoro-8-azadispiro[3.1.36.14]decane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2N.ClH/c10-9(11)3-7(4-9)1-8(2-7)5-12-6-8;/h12H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJBAEGYUJZCCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC13CNC3)CC(C2)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone](/img/structure/B3012699.png)


![N-benzyl-2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B3012702.png)







![2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B3012715.png)
![(Z)-ethyl 2-(2-((4-ethoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3012719.png)

